molecular formula C17H21FN2O2S B2533795 N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 953941-93-0

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2533795
CAS No.: 953941-93-0
M. Wt: 336.43
InChI Key: WVJLOKWICAMSNC-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The compound features a phenethylamine side chain modified with a dimethylamino group at the para position of the phenyl ring. Sulfonamides are widely studied for their pharmacological and agrochemical applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The dimethylamino group may enhance solubility and modulate receptor-binding interactions, while the fluorine atom often improves metabolic stability and bioavailability .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2S/c1-13-12-15(18)6-9-17(13)23(21,22)19-11-10-14-4-7-16(8-5-14)20(2)3/h4-9,12,19H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJLOKWICAMSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography, depending on the specific requirements of the application.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which typically target the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Halogenated or aminated aromatic compounds.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorinated sulfonamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the structural, physicochemical, and functional properties of N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide with analogous sulfonamide derivatives reported in the literature.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound (Target) C₁₇H₂₀FN₂O₂S 339.42* 4-Fluoro-2-methylbenzenesulfonamide; dimethylamino-phenethyl Hypothesized bioactivity (e.g., enzyme inhibition) -
N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide C₁₃H₁₃FN₂O₃S 296.32 4-Fluorobenzenesulfonamide; amino-methoxyphenyl Potential antimicrobial or antitumor activity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₄H₂₅F₂N₇O₃ 641.61 Fluorinated chromen-pyrazolopyrimidine; isopropylbenzamide Kinase inhibition; anticancer applications
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 263.31 Unsubstituted benzenesulfonamide; methoxyphenyl Studied for bioactivity (e.g., sulfa drugs)
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₅H₂₃NO₃S 417.52 Methylbenzenesulfonamide; methoxyphenyl-naphthyl Chiral ligand in asymmetric synthesis

*Calculated molecular weight based on formula.

Key Comparisons

Structural Variations and Bioactivity The target compound distinguishes itself with a dimethylamino-phenethyl side chain, which may enhance lipophilicity and receptor affinity compared to simpler aryl substituents (e.g., methoxyphenyl in or amino-methoxyphenyl in ). However, the absence of a methyl group at the 2-position in the latter may reduce steric hindrance, affecting binding kinetics.

Physicochemical Properties The dimethylamino group in the target compound likely increases basicity and water solubility compared to non-amine-containing analogs like N-(4-methoxyphenyl)benzenesulfonamide .

Functional Applications Compounds like the chromen-pyrazolopyrimidine sulfonamide in demonstrate kinase inhibitory activity, highlighting the role of extended aromatic systems in targeting enzymes. The target compound’s phenethyl group may similarly engage in π-π interactions but lacks the fused heterocyclic system critical for kinase binding. Antimicrobial Potential: Sulfonamides with electron-withdrawing groups (e.g., fluorine or chloro substituents, as in ) often show enhanced activity against pathogens. The target’s fluorine and methyl groups may synergize for similar effects.

Biological Activity

N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.

The compound belongs to a class of sulfonamides, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(dimethylamino)phenethylamine. The resulting product is characterized by its sulfonamide functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Compounds related to this sulfonamide have shown promising results against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). For instance, derivatives demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating effective inhibition at low concentrations .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC staining in treated MDA-MB-231 cells. Notably, one derivative (designated as 4e ) induced a 22-fold increase in apoptotic cells compared to controls .

Antimicrobial Activity

In addition to anticancer effects, this compound exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that related sulfonamides significantly inhibit bacterial growth. For example, at a concentration of 50 μg/mL, derivatives demonstrated inhibition rates of approximately 80% against Staphylococcus aureus and significant anti-biofilm activity against Klebsiella pneumoniae .
  • Selectivity Against Pathogens : The selectivity of these compounds for certain bacterial strains suggests potential for targeted therapeutic applications in treating infections caused by resistant bacteria.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Compound Cancer Cell Line IC50 (μM) Bacterial Strain Inhibition (%)
4e0.011 (CA IX)80.69 (S. aureus)
4g0.017 (CA IX)69.74 (S. aureus)
4h0.026 (CA IX)68.30 (S. aureus)

Case Study: Anticancer Effects

A specific study focused on the anticancer effects of compound 4e , which was found to not only inhibit cell proliferation but also induce apoptosis through mitochondrial pathways. The study utilized flow cytometry to quantify apoptotic cells and revealed that treatment led to significant increases in both early and late apoptotic populations .

Case Study: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of several sulfonamide derivatives against various pathogens. The results indicated that compounds exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing N-(4-(dimethylamino)phenethyl)-4-fluoro-2-methylbenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the phenethylamine backbone with a fluorinated sulfonyl chloride. Key steps include:

  • Amine Activation : The dimethylamino-phenethylamine precursor is treated with a base (e.g., triethylamine) to deprotonate the amine, enhancing nucleophilicity.
  • Sulfonylation : Reaction with 4-fluoro-2-methylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity .
    Optimization : Reaction progress is monitored via TLC or HPLC. Excess sulfonyl chloride (1.2–1.5 equivalents) improves yields, while controlled temperature prevents decomposition of the dimethylamino group .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the sulfonamide linkage (δ 2.8–3.2 ppm for methyl groups, δ 7.0–8.0 ppm for aromatic protons) and dimethylamino resonance (δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities, such as sulfonamide torsion angles and fluorine positioning .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 161–163°C for related dimethylamino derivatives) and thermal stability .

Q. What are the primary biochemical applications of this sulfonamide derivative in enzymatic studies?

Methodological Answer: The compound’s sulfonamide group acts as a serine protease inhibitor by mimicking the tetrahedral intermediate in enzymatic hydrolysis. Experimental protocols include:

  • Enzyme Assays : Incubate the compound with trypsin or chymotrypsin in buffer (pH 7.4) and measure residual activity via fluorogenic substrates (e.g., AMC-linked peptides).
  • IC50_{50} Determination : Dose-response curves (0.1–100 µM) quantify inhibition potency. Competitive vs. non-competitive mechanisms are distinguished using Lineweaver-Burk plots .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

Methodological Answer: Unexpected byproducts (e.g., "double" sulfonamides) may form due to competing nucleophilic sites. Strategies include:

  • Crystallographic Refinement : Use software like SHELX or OLEX2 to model disorder or alternative conformations. Hydrogen-bonding networks (N–H···O=S) stabilize specific crystal packing .
  • DFT Calculations : Compare experimental XRD data with computed structures (e.g., Gaussian09 at B3LYP/6-31G* level) to validate sulfonamide geometry and fluorine orientation .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • Lipophilicity (LogP) : Calculated via Molinspiration or SwissADME. The dimethylamino group reduces LogP (~2.5), enhancing solubility, while the fluoromethyl group increases metabolic stability .
  • CYP450 Metabolism : Use docking software (AutoDock Vina) to model interactions with CYP3A4/2D6 isoforms. The sulfonamide moiety may undergo slow oxidative metabolism due to steric hindrance .

Q. How does the compound’s structure influence material science applications, such as polymer compatibility?

Methodological Answer:

  • Thermal Stability : The sulfonamide group’s rigidity (TGA data showing decomposition >250°C) makes it suitable for high-temperature polymers.
  • Solubility Tuning : The dimethylamino group improves miscibility in polar solvents (e.g., DMF or DMSO), enabling use in coatings or membranes .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the dimethylamino group with Boc anhydride to prevent undesired sulfonylation at nitrogen.
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis of sulfonyl chloride) by precise control of residence time and temperature .

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